molecular formula C27H30F6N2O2 B1684494 Dutasteride CAS No. 164656-23-9

Dutasteride

Cat. No. B1684494
M. Wt: 528.5 g/mol
InChI Key: JWJOTENAMICLJG-VYZSUTEISA-N
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Description

Dutasteride is a synthetic 4-azasteroid compound that is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5 alpha-reductase . It is used to treat benign prostatic hyperplasia (BPH) in men with an enlarged prostate . Dutasteride helps improve urinary flow and may also reduce the need for prostate surgery later on .


Synthesis Analysis

The method synthesizing dutasteride in prior art is mainly with 3- ketone -4- aza-5 alpha-androstane -1- alkene - 17 β-carboxylic acid as raw material, with toluene as solvent, after pyridine is for reacting with thionyl chloride under conditions of alkali, then Prepare dutasteride with corresponding aniline reaction .


Molecular Structure Analysis

Dutasteride has a molecular formula of C27H30F6N2O2 and a monoisotopic mass of 528.221130 Da . It is a synthetic 4-azasteroid .


Chemical Reactions Analysis

Dutasteride is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . Type I and II 5α-reductase enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .


Physical And Chemical Properties Analysis

Dutasteride is a white to pale yellow powder with a melting point of approximately 242-250°C (468-482°F) .

Scientific Research Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)

Dutasteride, known as a dual 5α-reductase inhibitor, has been extensively studied for its efficacy in treating symptomatic benign prostatic hyperplasia (BPH). Pooled results from Phase III clinical studies and their open-label extensions have consistently shown that long-term treatment with dutasteride results in significant improvements in urinary symptoms and flow rate. It also leads to further reductions in total prostate volume (TPV) in men with symptomatic BPH, confirming its efficacy in managing this condition (Debruyne et al., 2004).

2. Chemoprevention in Prostate Cancer

Dutasteride's role in prostate cancer chemoprevention has been explored, particularly in the Reduction by Dutasteride of Prostate Cancer Events (REDUCE) trial. Dutasteride's ability to inhibit both type I and II 5α-reductase isoenzymes has shown promise in reducing the incidence of prostate cancer, as evidenced by preliminary data from placebo-controlled BPH trials (Musquera et al., 2008).

3. Management of Localised Prostate Cancer

Research has also indicated the potential of dutasteride as an adjunct to active surveillance for men with low-risk prostate cancer. The REDEEM trial, a randomized, double-blind, placebo-controlled study, highlighted that dutasteride could provide benefits in delaying prostate cancer progression in men with low-risk disease (Fleshner et al., 2012).

4. Neuroprotective Effects in Parkinson's Disease Models

Interestingly, a study on the effect of dutasteride in the brain of intact and Parkinsonian mice revealed that it might have neuroprotective mechanisms. Dutasteride pre-treatment prevented loss of striatal dopamine and altered steroids levels, suggesting its potential as a neuroprotective drug for early stages of Parkinson's disease (Litim et al., 2017).

5. Topical Application for Hair Growth

Dutasteride has also been formulated for topical application to promote hair growth. A study exploring dutasteride-loaded nanostructured lipid carriers coated with stearic acid-chitosan oligomer demonstrated its potential for enhancing delivery to hair follicles while reducing systemic effects, thus indicating its applicability for hair growth promotion (Noor et al., 2017).

6. Treatment of Male Pattern Hair Loss

A randomized, double-blind, placebo-controlled phase III study on dutasteride for male pattern hair loss revealed its efficacy and tolerability. The study found that dutasteride significantly improved hair growth compared to placebo, with no major differences in adverse events between the two groups (Eun et al., 2010).

Safety And Hazards

Using dutasteride may increase your risk of developing prostate cancer . Your doctor will test your prostate specific antigen (PSA) to check for cancer while you are using this medicine . Dutasteride is not for use by women, and this medicine can cause birth defects if a woman is exposed to it during pregnancy .

Future Directions

Dutasteride is now becoming a popular “off-label” treatment option in AGA due to its tolerability and good response shown by various randomized control studies and meta-analyses . In most studies, Dutasteride scored better than Finasteride with comparable adverse effects and could become a treatment of choice for AGA in the near future .

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJOTENAMICLJG-QWBYCMEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
Source PubChem
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8046452
Record name Dutasteride
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Molecular Weight

528.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Dutasteride
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Solubility

Insoluble, 9.08e-04 g/L
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Mechanism of Action

The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor.
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Product Name

Dutasteride

CAS RN

164656-23-9
Record name Dutasteride
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Record name 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
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Melting Point

242-250
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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